2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride
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Overview
Description
2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride is an organic compound with the molecular formula C10H16ClNO3 It is a derivative of phenethylamine, characterized by the presence of amino and hydroxyl groups on the ethyl chain, and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-Amino-2-(3,4-dimethoxyphenyl)ethanol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(3,4-Dimethoxyphenyl)acetone.
Reduction: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,4-dimethoxyphenyl)ethanol: Similar structure but differs in the position of the amino group.
3,4-Dimethoxyphenethylamine: Lacks the hydroxyl group on the ethyl chain.
2-(3,4-Dimethoxyphenyl)ethanol: Lacks the amino group.
Uniqueness
2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C10H16ClNO3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-amino-2-(3,4-dimethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H |
InChI Key |
NCRZWUIMVNDOMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)OC.Cl |
Origin of Product |
United States |
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